molecular formula C15H25N3 B15066486 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine

Cat. No.: B15066486
M. Wt: 247.38 g/mol
InChI Key: RHCUSGKNVUANDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine is a compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an azepane group and a propan-1-amine chain

Preparation Methods

The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions.

    Attachment of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or similar reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azepane group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-amine can be compared with similar compounds such as:

    1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

    3-(Azepan-1-yl)propan-1-amine: This compound lacks the pyridine ring, making it structurally simpler.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]propan-1-amine

InChI

InChI=1S/C15H25N3/c1-3-14(16)13-8-9-15(17-12(13)2)18-10-6-4-5-7-11-18/h8-9,14H,3-7,10-11,16H2,1-2H3

InChI Key

RHCUSGKNVUANDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCCCCC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.